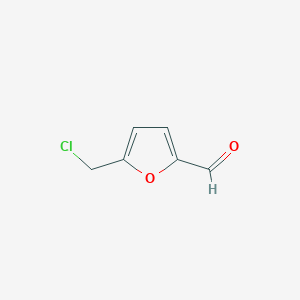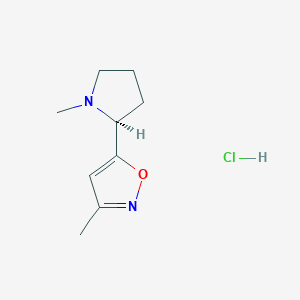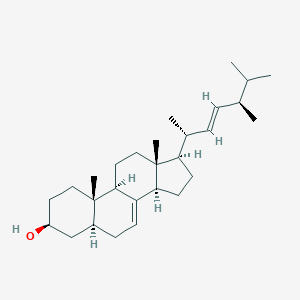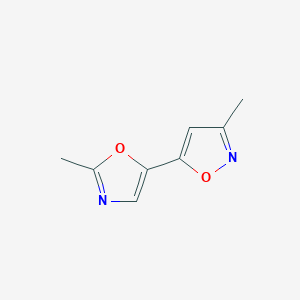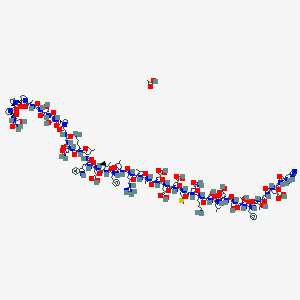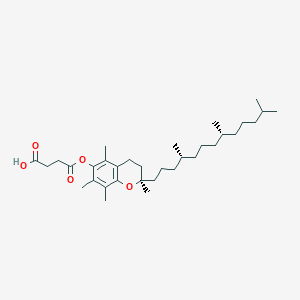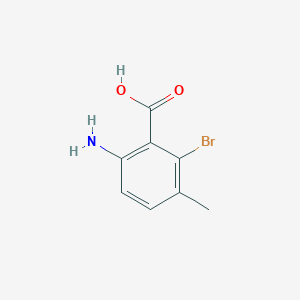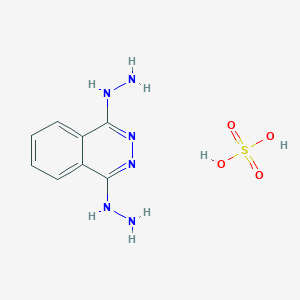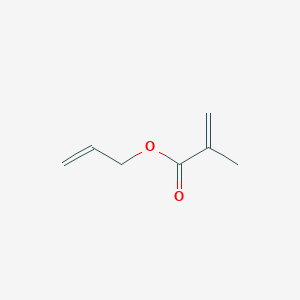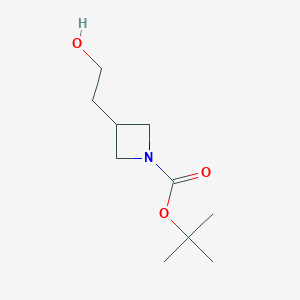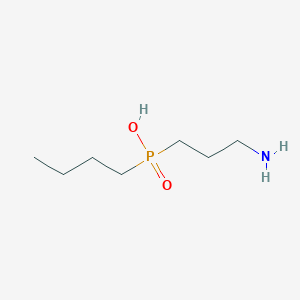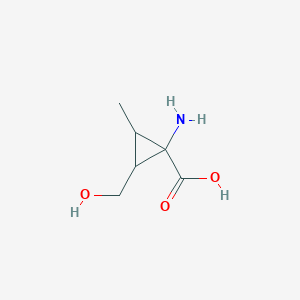
1-Amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid, commonly known as AMCHA, is a cyclic amino acid that has gained significant attention in scientific research due to its unique structure and properties. AMCHA is a non-proteinogenic amino acid and is not found naturally in organisms. It was first synthesized in 1976 by T. Mukaiyama and his colleagues. Since then, AMCHA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
作用机制
The mechanism of action of AMCHA is not fully understood. However, it is believed that AMCHA derivatives act as inhibitors of certain enzymes, such as proteases and kinases, which are involved in various biological processes. AMCHA derivatives have also been shown to interact with specific receptors, such as GABA receptors, which are involved in the regulation of neuronal activity.
生化和生理效应
AMCHA derivatives have been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that AMCHA derivatives can inhibit the activity of various enzymes, including proteases, kinases, and phosphodiesterases. In vivo studies have shown that AMCHA derivatives can modulate the activity of specific receptors, such as GABA receptors, which are involved in the regulation of neuronal activity. AMCHA derivatives have also been shown to exhibit anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
AMCHA derivatives have several advantages for use in laboratory experiments. They are easy to synthesize and can be modified to suit specific experimental needs. AMCHA derivatives are also stable under a wide range of experimental conditions, making them suitable for use in various assays. However, the limitations of AMCHA derivatives include their low solubility in water and their potential toxicity at high concentrations.
未来方向
The potential applications of AMCHA derivatives are vast, and there are several future directions for research in this field. One area of interest is the development of AMCHA derivatives as potential drug candidates for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another area of interest is the use of AMCHA derivatives as chiral auxiliaries for the synthesis of complex organic molecules. Additionally, the elucidation of the mechanism of action of AMCHA derivatives and their interactions with specific receptors and enzymes is an area of ongoing research.
合成方法
The synthesis of AMCHA involves several steps, including the preparation of the starting materials, cyclization, and subsequent functionalization. The most commonly used method for the synthesis of AMCHA is the Mukaiyama aldol reaction. In this method, the starting materials, which are aldehydes and ketones, are treated with a Lewis acid catalyst, such as titanium tetrachloride, to form an aldol adduct. The adduct is then treated with a base to induce cyclization, resulting in the formation of the cyclopropane ring. The final step involves the functionalization of the cyclopropane ring to form the desired AMCHA derivative.
科学研究应用
AMCHA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, AMCHA derivatives have been investigated as potential drug candidates for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In biochemistry, AMCHA has been used as a building block for the synthesis of peptides and proteins with unique properties. In biotechnology, AMCHA has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
属性
CAS 编号 |
146400-24-0 |
|---|---|
产品名称 |
1-Amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid |
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC 名称 |
1-amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-4(2-8)6(3,7)5(9)10/h3-4,8H,2,7H2,1H3,(H,9,10) |
InChI 键 |
JBPDTMXRPMVEOJ-UHFFFAOYSA-N |
SMILES |
CC1C(C1(C(=O)O)N)CO |
规范 SMILES |
CC1C(C1(C(=O)O)N)CO |
同义词 |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-3-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





